3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzodioxepin, a bicyclic structure containing a dioxepin ring fused to a benzene ring.
Mechanism of Action
Mode of Action
Similar compounds have been synthesized and studied for their potential biological activities These studies suggest that the compound could interact with its targets, leading to changes at the molecular level
Biochemical Pathways
It’s worth noting that compounds with similar structures have been studied for their potential roles in various biological processes
Result of Action
Similar compounds have shown a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the benzodioxepin ring structure may enable interactions with hydrophobic pockets in enzymes, affecting their catalytic efficiency .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can affect downstream signaling pathways and gene expression profiles . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Alternatively, it could enhance enzyme activity by stabilizing the active conformation of the enzyme. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound may affect the levels of specific metabolites, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile, which is then hydrolyzed to yield the ketone intermediate. This ketone can be further reduced to form the desired alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodioxepin derivatives.
Scientific Research Applications
Chemistry: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound has been studied for its potential biological activities, including its role as a β-adrenergic stimulant. It has shown promise in bronchial dilator activity, making it a candidate for further research in respiratory medicine .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and resins .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
- 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
- 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Comparison: Compared to its analogs, 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol is unique due to the presence of the hydroxyl group at the 7-position, which imparts different chemical reactivity and biological activity. For instance, the hydroxyl group allows for further functionalization and can influence the compound’s solubility and interaction with biological targets .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6,11H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREFWPXUSXRBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380040 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62823-14-7 | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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